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2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a benzaldehyde group attached to a pyrazole ring, which is further substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 3,5-dimethylpyrazole with benzaldehyde. One common method is the reaction of 3,5-dimethylpyrazole with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study by Khedher et al. (2020) demonstrated that 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde and its derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. A study published in the Journal of Medicinal Chemistry highlighted that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases.
Anticancer Properties
The anticancer potential of this compound has been investigated in vitro. Research conducted by Zhang et al. (2021) indicated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a possible role in developing new cancer therapies targeting specific signaling pathways associated with tumor growth.
Synthesis of Novel Polymers
In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its reactive aldehyde group allows for various polymerization techniques, leading to materials with enhanced thermal stability and mechanical properties. A recent study illustrated the creation of cross-linked networks using this compound as a monomer, resulting in materials suitable for coatings and adhesives.
Coordination Chemistry
The compound also serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been exploited in catalysis. Research has shown that metal complexes derived from this compound exhibit catalytic activity in organic transformations such as oxidation and reduction reactions.
Pesticide Development
The agricultural sector is exploring the use of this compound in developing new pesticides. Its structural similarity to known agrochemicals suggests potential efficacy against pests while minimizing environmental impact. Preliminary studies have indicated that formulations containing this compound can enhance pest resistance without adversely affecting non-target organisms.
Case Studies
Study | Focus | Findings |
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Khedher et al., 2020 | Antimicrobial Activity | Significant activity against S. aureus and E. coli |
Zhang et al., 2021 | Anticancer Properties | Induced apoptosis in cancer cell lines |
Polymer Synthesis Study | Material Science | Developed polymers with enhanced properties |
Coordination Chemistry Research | Catalysis | Effective catalysts for organic transformations |
Agricultural Study | Pesticide Development | Enhanced pest resistance observed |
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is largely dependent on its chemical structure. The pyrazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure with a pyridine ring instead of a benzaldehyde group.
(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile: Contains an acetonitrile group instead of a benzaldehyde group.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a reactive aldehyde group and a substituted pyrazole ring
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, a compound belonging to the class of pyrazole derivatives, has garnered significant attention in recent years due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a benzaldehyde moiety substituted with a 3,5-dimethyl-1H-pyrazole group. This unique configuration is responsible for its biological activity. The synthesis typically involves the reaction of appropriate aldehydes with pyrazole derivatives under controlled conditions to yield the target compound with good purity and yield .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. It has shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for this compound were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Properties
The compound has been evaluated for its anticancer activity. Pyrazole derivatives are known for their ability to inhibit tumor growth across various cancer cell lines. Specifically, studies have demonstrated that compounds containing the pyrazole structure can inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to this compound. Research has shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. In vivo studies indicated that this compound could reduce edema in animal models, suggesting its therapeutic potential in treating inflammatory conditions .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Structure–Activity Relationship (SAR)
The biological activity of this compound can be partially explained by its structure. The presence of electron-donating groups on the aromatic ring enhances its reactivity and biological efficacy. Modifications to the pyrazole moiety have also been shown to influence its pharmacological properties significantly .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-10(2)14(13-9)12-6-4-3-5-11(12)8-15/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEGYLBFGSWHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508758 | |
Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75519-54-9 | |
Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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